molecular formula C18H14ClFN2OS2 B2916710 3-chloro-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide CAS No. 955856-37-8

3-chloro-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide

Cat. No.: B2916710
CAS No.: 955856-37-8
M. Wt: 392.89
InChI Key: XYYVNKBLAOKNHK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-chloro group and a thiazole ring modified by a ((4-fluorobenzyl)thio)methyl moiety.

Properties

IUPAC Name

3-chloro-N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS2/c19-14-3-1-2-13(8-14)17(23)22-18-21-16(11-25-18)10-24-9-12-4-6-15(20)7-5-12/h1-8,11H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVNKBLAOKNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. Therefore, it’s possible that this compound could affect multiple biochemical pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown.

Biological Activity

3-Chloro-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound) typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Key Characterization Data:

Characterization MethodObserved Data
IR (KBr) 3130 cm⁻¹ (N-H), 3045 cm⁻¹ (C-H aromatic), 1554 cm⁻¹ (C=N)
1H-NMR δ ppm: 2.55 (s, 3H, CH₃), multiple peaks indicative of aromatic protons
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight

Antibacterial Activity

Research has demonstrated that compounds with thiazole structures exhibit notable antibacterial properties. For instance, related thiazole derivatives have shown activity against Staphylococcus aureus and Chromobacterium violaceum , suggesting that the thiazole moiety contributes significantly to antibacterial efficacy .

Case Study:
In a study involving various thiazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus , indicating a promising antibacterial profile .

Antiviral Activity

The antiviral potential of thiazole derivatives has also been explored. Compounds similar to this compound) have been tested against various viruses, including those responsible for influenza and hepatitis C. The presence of halogen substituents like chlorine and fluorine is believed to enhance their bioactivity.

Notable Findings:
In vitro studies showed that certain thiazole derivatives inhibited viral replication with IC50 values ranging from 1.5 to 10 µM against hepatitis C virus .

Anticancer Activity

The anticancer properties of thiazole derivatives have garnered attention in recent years. Studies indicate that compounds containing thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Research Insights:
A derivative similar to our compound demonstrated cytotoxic effects on breast cancer cell lines with an IC50 value of 5 µM, showcasing its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Modifications on the Benzamide Core

Compound Name Substituent on Benzamide Key Structural Features Biological Activity (if reported) Reference
Target Compound 3-Chloro Thiazole with (4-fluorobenzylthio)methyl N/A -
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-Dichloro Simple thiazole linkage Anti-inflammatory, analgesic
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide 2-Chloro Methoxybenzyl-thiazole N/A (structural analog)
4-Fluoro-N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide 4-Fluoro Trifluoromethyl-phenyl-thiazole Synthesized for potential bioactivity

Key Observations :

  • Chlorine vs.
  • Thioether vs. Ether Linkages : The (4-fluorobenzyl)thio group increases lipophilicity compared to methoxybenzyl derivatives (), which could improve membrane permeability .

Thiazole Ring Modifications

Compound Name Thiazole Substituent Additional Functional Groups Spectral Data (IR/NMR) Reference
Target Compound ((4-Fluorobenzyl)thio)methyl Fluorinated aromatic system Likely νC=S ~1250 cm⁻¹ (IR) -
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide 2,4-Dichlorophenyl, methylsulfonyl Sulfonyl group (electron-withdrawing) Molecular weight: 427.3 g/mol
4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Pyridinyl-thiazole Heteroaromatic substitution Reported activity: 1.3 (assay unspecified)

Key Observations :

  • Fluorobenzylthio vs.
  • Sulfonyl vs. Thioether Groups : Sulfonyl-containing analogs () exhibit stronger electron-withdrawing effects, which might reduce metabolic stability compared to the target’s thioether .

Research Findings and Trends

  • Bioactivity Correlations : Analogs with dichloro or trifluoromethyl groups () show anti-inflammatory and enzyme inhibitory activities, suggesting the target compound may share similar pathways .
  • Spectral Benchmarking : The target’s ¹H NMR would likely show aromatic protons near δ 7.2–8.5 (similar to ’s fluorobenzamides), with distinct shifts for the thioether methylene group .

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